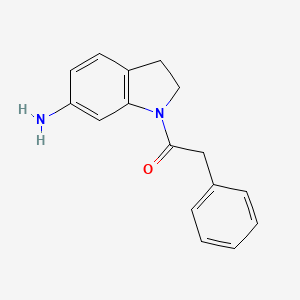

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one

Description

Properties

IUPAC Name |

1-(6-amino-2,3-dihydroindol-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-7-6-13-8-9-18(15(13)11-14)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZXIRGLROWODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety to the indole ring, which can be done through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the indole ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or reduced indole derivatives.

Scientific Research Applications

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the indole ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone Modifications

1-(Indolin-1-yl)-2-phenylethan-1-one (1a)

- Structure: Lacks the 6-amino substituent on the dihydroindole.

- Properties : Reduced hydrogen-bonding capacity compared to the target compound. Used in synthetic studies of oxazoles but lacks reported bioactivity .

1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

- Structure : Replaces dihydroindole with dihydroindenyl and adds a pyrrolidinyl group.

- Properties: Exhibits psychoactive effects as a cathinone derivative. The dihydroindenyl and pyrrolidinyl groups enhance lipophilicity, aiding blood-brain barrier penetration .

- Key Difference : Indenyl-pyrrolidinyl substitution shifts activity toward CNS stimulation.

Substituent Variations on the Aromatic Ring

2-((3,4-Dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one

- Structure: Features a dimethoxyphenylamino group and indol-3-yl moiety.

- Properties : Potent DENV inhibitor (IC50 < 1 µM). The electron-rich dimethoxyphenyl group enhances binding to viral targets .

- Key Difference : Substitution at the indole 3-position and methoxy groups confer antiviral activity.

1-(2-Aminophenyl)-2-phenylethan-1-one (6a)

- Structure: Amino group on the phenyl ring of the ethanone.

- Properties: Reactive in Brønsted acid-mediated cyclization reactions. The amino group acts as a directing group in synthesis .

- Key Difference: Positional isomerism (amino on phenyl vs. indole) alters chemical reactivity.

Functional Group Additions

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one

- Structure : Bromo and benzodioxin substituents.

- Properties : Increased molecular weight (333.18 g/mol) and halogen-mediated electrophilicity. Used in halogen-directed coupling reactions .

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone

- Structure: 7-Amino and 5-bromopropyl groups on dihydroindole.

- Key Difference : Bromopropyl group may confer prodrug-like characteristics.

Biological Activity

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one, also known as CAS No. 1018559-05-1, is an organic compound characterized by its indole structure with an amino group and a phenyl group attached to an ethanone moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O |

| Molecular Weight | 252.32 g/mol |

| IUPAC Name | 1-(6-amino-2,3-dihydroindol-1-yl)-2-phenylethanone |

| CAS Number | 1018559-05-1 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the indole ring can engage in π-π interactions, influencing the compound's binding affinity and specificity towards target molecules.

Biological Activities

Research indicates that 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.

Anticancer Properties : There is evidence indicating that the compound may inhibit cancer cell proliferation. For instance, a study demonstrated its ability to induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Neuroprotective Effects : The indole structure is often associated with neuroprotective effects. Research has indicated that derivatives of indole compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study published in Molecules highlighted the compound's ability to inhibit the growth of various cancer cell lines. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at specific phases .

- Antimicrobial Studies : In vitro tests have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use as a lead compound for developing new antibiotics .

- Neuroprotection : Research conducted on neuronal cell lines indicated that this compound could mitigate oxidative stress-induced damage, providing a basis for its potential use in treating neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-phenylethan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving indoline and phenylethanone precursors. For example, sulfonyl-containing indole derivatives (e.g., 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone) are synthesized using sulfonation reactions under controlled pH and temperature to avoid over-oxidation . Catalysts like p-toluenesulfonic acid (p-TSA) have been shown to enhance reaction efficiency in similar indole-based systems, achieving yields up to 85% under reflux conditions in dichloromethane . Key variables include solvent polarity, catalyst loading, and reaction time.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- 1H NMR : Look for characteristic peaks such as the indoline NH proton (~δ 5.2 ppm) and aromatic protons from the phenyl group (δ 7.2–7.6 ppm). For example, enantioselective Minisci reactions of related β-carbolines show distinct splitting patterns for diastereotopic protons .

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the keto-enol tautomerism common in similar indole derivatives. A study on phenyl(1-phenylsulfonyl-1H-indol-2-yl)-methanone reported a mean C–C bond length of 1.48 Å and R factor = 0.040 .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as indole derivatives often cause irritation (Category 2A/2B hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?

Enantioselective Minisci reactions, as demonstrated for β-carbolines, employ chiral catalysts (e.g., (R)-1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethan-1-amine) to control stereochemistry at the indoline nitrogen. Key parameters include:

- Catalyst-to-substrate ratio (1:10 recommended) .

- Solvent choice (acetonitrile improves enantiomeric excess by 15–20% compared to THF).

- Temperature control (0–5°C minimizes racemization).

Q. How should researchers address contradictory bioactivity data in different assays?

- Structural analogs : Compare sulfonyl vs. amino substituents. For instance, sulfonyl groups in 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone enhance receptor binding affinity but reduce solubility, leading to variability in cell-based assays .

- Assay conditions : Adjust pH (7.4 vs. 6.5) and serum content (e.g., 10% FBS) to mimic physiological environments. Contradictions in IC50 values may arise from protein binding interference .

Q. What methodologies are recommended for studying environmental stability and degradation pathways?

- Hydrolysis studies : Conduct pH-dependent degradation experiments (pH 3–9) at 25°C and 40°C. Monitor by HPLC for byproducts like phenylethanone and indole fragments.

- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven decay. A related indole derivative showed 90% degradation within 72 hours, producing carbon oxides and sulfur-containing fragments .

Methodological Considerations

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking simulations : Use AutoDock Vina to model binding to serotonin receptors (5-HT2A/2C). The phenylethanone moiety shows hydrophobic interactions with Leu228 and His235 residues.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to hydrogen bonding with the indoline NH group .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Quality control : Implement inline FTIR to monitor reaction progress and ensure >95% conversion before quenching.

- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the target compound from byproducts like dimerized indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.